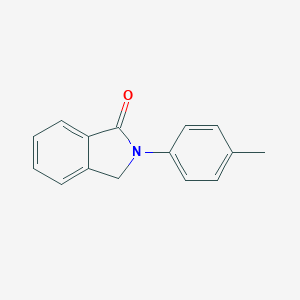

2-(4-Methylphenyl)isoindolin-1-one

Übersicht

Beschreibung

“2-(4-Methylphenyl)isoindolin-1-one” is a chemical compound with the molecular formula C15H13NO. It is a heterocyclic compound that has been used in various research and studies .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including “2-(4-Methylphenyl)isoindolin-1-one”, can be achieved through multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . A one-pot procedure under acidic conditions has been found to be suitable for all the MCRs . Another method involves the use of ultrasonic irradiation, which offers advantages such as improved reaction rate, yields, and selectivity, as well as the use of less hazardous materials and milder reaction conditions .

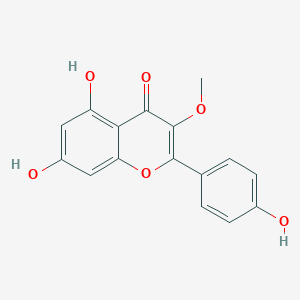

Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)isoindolin-1-one” is based on the isoindolin-1-one core, which is a key building component of many natural products and has shown a wide range of biological activities . The nitrogen-containing isoindolin-1-one is also a key building component of many natural products and has shown a wide range of biological activities against microorganisms, tumors, HIV, psychotic, and diabetes .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methylphenyl)isoindolin-1-one” include Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Wissenschaftliche Forschungsanwendungen

Ultrasonic-assisted Synthesis

The compound has been used in the ultrasonic-assisted synthesis of isoindolin-1-one derivatives . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Building Blocks in Medicinal and Natural Product Chemistry

Isoindolin-1-ones, including “2-(4-Methylphenyl)isoindolin-1-one”, are important building blocks in medicinal and natural product chemistry . They are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities .

Synthesis of Bioactive Molecules

Isoindolin-1-ones are versatile precursors in the synthesis of various compounds . They are used in the synthesis of bioactive molecules containing 3-hydroxyisoindolin-1-one moiety .

Synthesis of N-isoindoline-1,3-dione Heterocycles

“2-(4-Methylphenyl)isoindolin-1-one” is a type of N-isoindoline-1,3-dione heterocycle . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Therapeutic Agents

Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, including “2-(4-Methylphenyl)isoindolin-1-one”, can unlock their potential as therapeutic agents .

5-HT1A Receptor Ligands

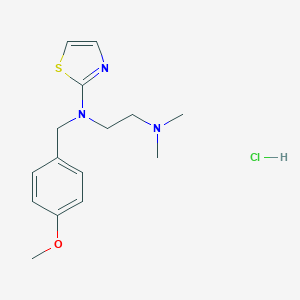

Isoindol-1-one analogues of “2-(4-Methylphenyl)isoindolin-1-one” have been used as 5-HT1A receptor ligands .

Zukünftige Richtungen

The synthesis of isoindolin-1-one derivatives, including “2-(4-Methylphenyl)isoindolin-1-one”, has been explored using ultrasonic irradiation, which is considered a green synthetic approach . This method could be further explored and optimized for the synthesis of “2-(4-Methylphenyl)isoindolin-1-one” and other isoindolin-1-one derivatives .

Wirkmechanismus

Target of Action

The primary target of 2-(4-Methylphenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

2-(4-Methylphenyl)isoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound’s interaction with CDK7 has been studied using molecular docking, molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle regulation. By inhibiting CDK7, it disrupts the normal cell cycle, which can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

The pharmacokinetics of 2-(4-Methylphenyl)isoindolin-1-one, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability. The compound has been found to exhibit superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .

Result of Action

The molecular and cellular effects of 2-(4-Methylphenyl)isoindolin-1-one’s action include the inhibition of CDK7, disruption of the cell cycle, and potential anti-cancer effects . The results indicate that isoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFCMWZKAJJZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385470 | |

| Record name | 2-(4-methylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Methylphenyl)isoindolin-1-one | |

CAS RN |

4778-84-1 | |

| Record name | 2-(4-methylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)